molecular formula C15H20O4 B15287795 4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)

4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)

Cat. No.: B15287795
M. Wt: 264.32 g/mol
InChI Key: COCTZXJHZDMRKU-UHFFFAOYSA-N
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Description

4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers): is a metabolite of loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its role in reducing inflammation and has been studied for its potential in treating various inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Loxoprofen Alcohol involves the hydroxylation of loxoprofen. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired diastereomers .

Industrial Production Methods: Industrial production of 4-Hydroxy Loxoprofen Alcohol involves large-scale hydroxylation processes, often using advanced catalytic systems to achieve high yields and purity. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-Hydroxy Loxoprofen Alcohol .

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of loxoprofen.

    Biology: Investigated for its role in modulating inflammatory pathways and its potential therapeutic effects.

    Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.

    Industry: Utilized in the development of new anti-inflammatory drugs and formulations.

Mechanism of Action

The mechanism of action of 4-Hydroxy Loxoprofen Alcohol involves its role as a potent and non-selective inhibitor of cyclooxygenase (COX). It inhibits both COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Loxoprofen Alcohol is unique due to its specific hydroxylated structure, which contributes to its distinct pharmacological profile and metabolic pathway.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H20O4/c1-9(15(18)19)11-4-2-10(3-5-11)6-12-7-13(16)8-14(12)17/h2-5,9,12-14,16-17H,6-8H2,1H3,(H,18,19)

InChI Key

COCTZXJHZDMRKU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O

Origin of Product

United States

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